Fam-ova (257-264)

Description

Properties

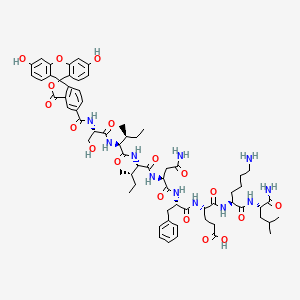

Molecular Formula |

C66H85N11O18 |

|---|---|

Molecular Weight |

1320.4 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H85N11O18/c1-7-34(5)54(77-64(92)55(35(6)8-2)76-62(90)49(32-78)75-57(85)37-17-20-41-40(28-37)65(93)95-66(41)42-21-18-38(79)29-50(42)94-51-30-39(80)19-22-43(51)66)63(91)74-48(31-52(68)81)61(89)73-47(27-36-14-10-9-11-15-36)60(88)71-45(23-24-53(82)83)59(87)70-44(16-12-13-25-67)58(86)72-46(56(69)84)26-33(3)4/h9-11,14-15,17-22,28-30,33-35,44-49,54-55,78-80H,7-8,12-13,16,23-27,31-32,67H2,1-6H3,(H2,68,81)(H2,69,84)(H,70,87)(H,71,88)(H,72,86)(H,73,89)(H,74,91)(H,75,85)(H,76,90)(H,77,92)(H,82,83)/t34-,35-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1 |

InChI Key |

NSODSTWWRLNDLY-AFKDWYCNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origin of Product |

United States |

Foundational & Exploratory

Fam-ova (257-264): A Technical Guide to its Role in Immunology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fam-ova (257-264), a fluorescently labeled synthetic peptide, is a cornerstone tool in immunological research. It comprises the ovalbumin peptide sequence 257-264, famously known by its single-letter amino acid representation, SIINFEKL, covalently linked to the fluorophore 5-Carboxyfluorescein (5-FAM). This octapeptide is the immunodominant epitope of chicken ovalbumin, specifically recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2] The inherent fluorescence of Fam-ova (257-264) makes it an invaluable reagent for a multitude of applications, including the tracking and quantification of antigen-specific T cell responses, analysis of antigen presentation kinetics, and the evaluation of novel vaccine and cancer immunotherapy strategies.[1]

This technical guide provides a comprehensive overview of Fam-ova (257-264), detailing its role in immunology, presenting key quantitative data, outlining experimental protocols, and visualizing associated biological pathways.

Core Concepts: The Immunobiology of Fam-ova (257-264)

The significance of Fam-ova (257-264) in immunology stems from its precise and potent interaction with the components of the adaptive immune system. As a model antigen, it allows for the meticulous dissection of the MHC class I antigen presentation pathway and the subsequent activation of CD8+ T cells.

MHC Class I Presentation: Endogenously synthesized proteins, such as viral or tumor antigens, are degraded by the proteasome into short peptides. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), where they bind to newly synthesized MHC class I molecules. The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T cells. Exogenous antigens, like the Fam-ova (257-264) peptide, can also be loaded onto MHC class I molecules on the surface of antigen-presenting cells (APCs), a process known as cross-presentation. The crystal structure of the SIINFEKL peptide in complex with H-2Kb has been resolved, providing detailed insights into the molecular interactions governing this binding.[3][4]

T-Cell Recognition and Activation: Naive CD8+ T cells bearing a T-cell receptor (TCR) that specifically recognizes the SIINFEKL-H-2Kb complex will become activated upon encountering an APC presenting this complex. This recognition, coupled with co-stimulatory signals from the APC, triggers a signaling cascade within the T cell, leading to its proliferation and differentiation into effector cytotoxic T lymphocytes (CTLs). These CTLs are then capable of recognizing and killing any cell presenting the SIINFEKL-H-2Kb complex, such as a tumor cell engineered to express ovalbumin. The availability of OT-I transgenic mice, whose T cells predominantly express a TCR specific for OVA (257-264), has been instrumental in studying these processes.

Quantitative Data

The following tables summarize key quantitative data related to the interaction and immunological effects of Fam-ova (257-264).

Table 1: Binding Affinity of SIINFEKL to H-2Kb

| Parameter | Value | Reference |

| Association Rate Constant (kon) | 1.627 x 107 M-1h-1 | |

| Dissociation Rate Constant (koff) | 0.0495 h-1 | |

| Dissociation Constant (KD) | ~10 nM |

Table 2: Representative Data from a Chromium Release Cytotoxicity Assay

This table illustrates the dose-dependent killing of target cells pulsed with SIINFEKL by OVA-specific CTLs.

| Effector:Target (E:T) Ratio | Specific Lysis of SIINFEKL-Pulsed Targets (%) | Specific Lysis of Unpulsed Targets (%) | Reference |

| 40:1 | 83 | 5 | |

| 20:1 | 65 | 4 | |

| 10:1 | 42 | 3 |

Table 3: Quantification of Antigen-Specific T Cell Responses

This table provides examples of quantitative outcomes from common immunological assays using SIINFEKL.

| Assay | Readout | Example Result | Reference |

| ELISpot | Frequency of IFN-γ secreting cells | Varies based on immunization; provides spot forming units (SFU) per million cells. | |

| Intracellular Cytokine Staining (ICS) | Percentage of IFN-γ+ CD8+ T cells | Can range from a small percentage to a significant portion of the CD8+ population depending on the stimulation. | |

| In vivo Cytotoxicity Assay | Percentage of specific lysis of target cells | Can achieve high levels of specific lysis in immunized mice. | |

| Tetramer Staining | Percentage of SIINFEKL-tetramer+ CD8+ T cells | Can be used to track the expansion and contraction of antigen-specific T cell populations over time. |

Experimental Protocols

Detailed methodologies for key experiments utilizing Fam-ova (257-264) are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

Objective: To quantify the frequency of SIINFEKL-specific, IFN-γ-secreting CD8+ T cells.

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control mice.

-

Cell Plating and Stimulation: Wash the plate and block with complete RPMI medium. Add the prepared cells to the wells. Stimulate the cells with Fam-ova (257-264) peptide (typically at a concentration of 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.

-

Signal Development: After washing, add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate.

-

Visualization: Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) to develop colored spots.

-

Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and quantify SIINFEKL-specific CD8+ T cells producing intracellular cytokines (e.g., IFN-γ, TNF-α).

Methodology:

-

Cell Stimulation: Prepare a single-cell suspension of splenocytes or PBMCs. Stimulate the cells with Fam-ova (257-264) peptide (1-10 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and CD44 to identify the T cell populations of interest.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit. This step is crucial for allowing antibodies to access intracellular antigens.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

-

Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T cells that are positive for the specific cytokine(s) in response to the peptide stimulation.

In Vivo Cytotoxicity Assay

Objective: To measure the cytotoxic activity of SIINFEKL-specific CTLs in vivo.

Methodology:

-

Target Cell Preparation: Prepare two populations of splenocytes from naive syngeneic mice.

-

Target population: Pulse one population with a high concentration of Fam-ova (257-264) peptide (e.g., 10 µM) and label with a high concentration of a fluorescent dye (e.g., CFSEhigh).

-

Control population: Leave the second population unpulsed (or pulsed with an irrelevant peptide) and label with a low concentration of the same fluorescent dye (CFSElow).

-

-

Adoptive Transfer: Mix the two cell populations at a 1:1 ratio and inject them intravenously into immunized and control mice.

-

Analysis: After a defined period (e.g., 4-18 hours), harvest spleens from the recipient mice and prepare single-cell suspensions.

-

Flow Cytometry: Analyze the cell suspension by flow cytometry to distinguish the CFSEhigh and CFSElow populations.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (ratio in immunized / ratio in naive)] x 100 where the ratio is (number of CFSEhigh cells) / (number of CFSElow cells).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving Fam-ova (257-264).

MHC Class I Antigen Presentation Pathway

Caption: MHC Class I presentation of the SIINFEKL peptide.

CD8+ T Cell Activation Signaling Pathway

Caption: TCR signaling cascade upon recognition of SIINFEKL-H-2Kb.

Experimental Workflow for In Vitro T Cell Cytotoxicity Assay

Caption: Workflow for a chromium release cytotoxicity assay.

Conclusion

Fam-ova (257-264) is an indispensable tool for immunology research, providing a specific and quantifiable means to study the intricacies of CD8+ T cell responses. Its utility in dissecting antigen presentation, T cell activation, and the efficacy of immunotherapies is well-established. The fluorescent FAM label further enhances its application in modern, high-throughput analytical techniques. This guide has provided a comprehensive technical overview, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways, to aid researchers in the effective utilization of this powerful immunological reagent.

References

- 1. Fam-ova (257-264) SIINFEKL Peptide|5-FAM Labeled [benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

The Core Mechanism of Fam-OVA (257-264) in CD8+ T Cell Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism by which the fluorescently labeled peptide Fam-OVA (257-264), which corresponds to the SIINFEKL epitope of ovalbumin, activates CD8+ T cells. This peptide is a cornerstone model antigen in immunology, widely used to study antigen presentation, T cell activation, and the development of immunotherapies.[1][2][3][4] The inclusion of the 5-Carboxyfluorescein (FAM) label allows for the direct visualization and tracking of the peptide in various experimental settings.[1]

Antigen Processing and Presentation

The activation of naive CD8+ T cells is contingent upon the presentation of the antigenic peptide by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs). The OVA (257-264) peptide, with the amino acid sequence SIINFEKL, is the immunodominant H-2Kb-restricted epitope of chicken ovalbumin.

The canonical pathway for the presentation of exogenous antigens like Fam-OVA (257-264) on MHC class I molecules is known as cross-presentation. This process is crucial for initiating CD8+ T cell responses against viruses that do not infect APCs and for the development of anti-tumor immunity.

The key steps in the cross-presentation of Fam-OVA (257-264) are:

-

Uptake: APCs internalize the Fam-OVA peptide. The fluorescent FAM label can be used to visualize this uptake process, for example, through flow cytometry or fluorescence microscopy.

-

Processing: The peptide is processed within the APC. For the short SIINFEKL peptide, extensive processing may not be necessary if it is already the optimal length for MHC class I binding.

-

Loading onto MHC Class I: The SIINFEKL peptide is loaded onto H-2Kb molecules. This process is often dependent on the Transporter associated with Antigen Processing (TAP).

-

Surface Expression: The stable peptide-MHC class I (pMHC) complex is then transported to the cell surface for presentation to CD8+ T cells.

It is important to note that the protein context of the OVA (257-264) epitope can influence the degree of TAP-independent presentation.

CD8+ T Cell Activation

The activation of a naive CD8+ T cell by an APC presenting the Fam-OVA (257-264)-H-2Kb complex is a highly regulated process involving three key signals:

-

Signal 1 (TCR Engagement): The T cell receptor (TCR) on a CD8+ T cell specifically recognizes and binds to the SIINFEKL-H-2Kb complex on the APC surface. The CD8 co-receptor also binds to the MHC class I molecule, stabilizing the interaction.

-

Signal 2 (Co-stimulation): Co-stimulatory molecules on the APC (e.g., CD80/CD86) bind to their corresponding receptors on the T cell (e.g., CD28). This second signal is essential for full T cell activation and prevention of anergy.

-

Signal 3 (Cytokine Signaling): The APC releases cytokines, such as Interleukin-12 (IL-12), which further drive the differentiation of the naive CD8+ T cell into a cytotoxic T lymphocyte (CTL).

Upon successful activation, CD8+ T cells undergo clonal expansion and differentiate into effector CTLs capable of recognizing and killing target cells expressing the SIINFEKL peptide, as well as memory T cells that provide long-term immunity.

Quantitative Data

The interaction between the SIINFEKL peptide, the H-2Kb molecule, and the OT-I TCR (a transgenic TCR specific for this pMHC complex) is one of the most well-characterized in immunology. The following tables summarize key quantitative data related to these interactions.

| Parameter | Value | Reference |

| Predicted H-2Kb Binding Affinity (IC50) | 392.36 nM | |

| TCR-pMHC Dissociation Equilibrium Constant (KD) | ~6 µM at 25°C |

Table 1: Binding Affinities of SIINFEKL Peptide.

| Parameter | Value | Reference |

| In vitro Proliferation of OT-I CD8+ T cells | Strong proliferation observed with mannosylated SLPs containing OVA(257-264) | |

| In vivo Cytotoxicity | Up to 87% specific target cell lysis with 35 nm particles containing OVA and CpG | |

| IFN-γ Production | Significant production by CD44hiCD8+ T cells in response to SIINFEKL restimulation |

Table 2: Functional Readouts of CD8+ T Cell Activation by SIINFEKL.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of Fam-OVA (257-264) in CD8+ T cell activation.

In Vitro CD8+ T Cell Activation Assay

This assay measures the proliferation and cytokine production of OVA-specific CD8+ T cells in response to APCs presenting the Fam-OVA (257-264) peptide.

Materials:

-

Bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice (APCs)

-

CD8+ T cells from OT-I transgenic mice (responder cells)

-

Fam-OVA (257-264) peptide

-

Complete RPMI-1640 medium

-

CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking

-

Flow cytometer

Protocol:

-

APC Preparation:

-

Culture bone marrow cells from C57BL/6 mice with GM-CSF for 7-9 days to generate immature BMDCs.

-

Harvest and seed BMDCs in a 96-well plate.

-

Pulse the BMDCs with varying concentrations of Fam-OVA (257-264) peptide for 2-4 hours at 37°C.

-

Wash the BMDCs to remove excess peptide.

-

-

Responder Cell Preparation:

-

Isolate splenocytes from an OT-I mouse.

-

Enrich for CD8+ T cells using magnetic bead separation.

-

Label the purified OT-I CD8+ T cells with CFSE according to the manufacturer's protocol.

-

-

Co-culture:

-

Add the CFSE-labeled OT-I CD8+ T cells to the wells containing the peptide-pulsed BMDCs.

-

Co-culture for 3 days at 37°C.

-

-

Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD8 and other activation markers (e.g., CD69, CD25).

-

Analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.

-

Supernatants can be collected to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA or CBA.

-

In Vivo Cytotoxicity Assay

This assay measures the ability of vaccine-induced or adoptively transferred CD8+ T cells to kill target cells presenting the OVA (257-264) peptide in a living animal.

Materials:

-

C57BL/6 mice

-

Splenocytes from naive C57BL/6 mice

-

OVA (257-264) peptide (unlabeled)

-

CFSE

-

Flow cytometer

Protocol:

-

Target Cell Preparation:

-

Isolate splenocytes from a naive C57BL/6 mouse.

-

Divide the splenocytes into two populations.

-

Pulse one population with a high concentration of OVA (257-264) peptide (target cells).

-

Leave the second population unpulsed (control cells).

-

Label the peptide-pulsed target cells with a high concentration of CFSE (CFSEhigh).

-

Label the unpulsed control cells with a low concentration of CFSE (CFSElow).

-

Mix the two populations at a 1:1 ratio.

-

-

Immunization and Cell Transfer:

-

Immunize a group of C57BL/6 mice with a vaccine formulation designed to elicit an OVA-specific CD8+ T cell response. Use a control group of unimmunized mice.

-

After an appropriate time for the immune response to develop (e.g., 7 days), inject the 1:1 mixture of CFSEhigh and CFSElow target cells intravenously into both immunized and control mice.

-

-

Analysis:

-

After 18-24 hours, harvest the spleens from the recipient mice.

-

Prepare single-cell suspensions.

-

Analyze the cells by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

-

-

Calculation of Specific Lysis:

-

The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (Ratio in immunized / Ratio in control)) * 100 where Ratio = (% CFSElow / % CFSEhigh).

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the mechanism of Fam-OVA (257-264) in CD8+ T cell activation.

Antigen Cross-Presentation Pathway for Fam-OVA (257-264).

Simplified Signaling Cascade in CD8+ T Cell Activation.

Experimental Workflow for the In Vivo Cytotoxicity Assay.

References

- 1. Fam-ova (257-264) SIINFEKL Peptide|5-FAM Labeled [benchchem.com]

- 2. pMHC affinity controls duration of CD8+ T cell-DC interactions and imprints timing of effector differentiation versus expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Platform Establishes Antigen-Specific CD8+ T Cell Cytotoxicity to Encapsulated Cells via Indirect Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Fam-ova (257-264): A Technical Guide to Its Application as a Model Antigen in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer immunotherapy research, the development and evaluation of novel therapeutic strategies necessitate robust and reproducible preclinical models. The ovalbumin (OVA)-derived peptide, Fam-ova (257-264), with the amino acid sequence SIINFEKL, has emerged as a cornerstone model antigen. Its immunodominant nature and specific presentation by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb make it an invaluable tool for studying the intricacies of CD8+ cytotoxic T lymphocyte (CTL) responses against tumors.[1][2] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the use of Fam-ova (257-264) in cancer immunotherapy research. The fluorescent labeling with 5-Carboxyfluorescein (FAM) further enables direct visualization and tracking of the peptide in various assays.[2]

Core Principles: MHC Class I-Restricted Antigen Presentation

The utility of Fam-ova (257-264) as a model antigen is fundamentally linked to the MHC class I antigen presentation pathway. This pathway is the primary mechanism by which cells present endogenous antigens, such as viral or tumor-associated proteins, to CD8+ T cells. In experimental settings, tumor cells are often engineered to express the full-length ovalbumin protein. This protein is then processed within the cell, and the SIINFEKL peptide is generated and loaded onto H-2Kb molecules for presentation on the cell surface, mimicking the presentation of a tumor-specific antigen.[1][3]

Caption: MHC Class I presentation pathway of Fam-ova (257-264).

Experimental Protocols

In Vivo B16-OVA Tumor Model

This protocol describes the establishment of a subcutaneous B16 melanoma tumor model expressing ovalbumin, a widely used model to assess the efficacy of cancer immunotherapies.

Materials:

-

B16-F10-OVA cells

-

C57BL/6 mice (female, 6-8 weeks old)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Complete RPMI-1640 medium

-

Syringes and needles (27G)

-

Calipers

Procedure:

-

Cell Culture: Culture B16-F10-OVA cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and free of mycoplasma.

-

Cell Preparation: On the day of injection, harvest the B16-F10-OVA cells using Trypsin-EDTA, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^5 cells) into the right flank of each C57BL/6 mouse. A visible "bleb" should form at the injection site.

-

Tumor Monitoring: Monitor tumor growth by measuring the perpendicular diameters of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = 0.5 x (long diameter) x (short diameter)^2.

-

Efficacy Assessment: Initiate therapeutic interventions when tumors reach a palpable size (e.g., 50-100 mm³). Continue to monitor tumor growth and survival. Ethical endpoints should be established, and mice should be euthanized when tumors reach a predetermined size or if signs of ulceration or distress are observed.

Caption: Experimental workflow for the in vivo B16-OVA tumor model.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. This protocol is for detecting Fam-ova (257-264)-specific, IFN-γ-producing T cells.

Materials:

-

Mouse IFN-γ ELISpot kit (containing capture and detection antibodies)

-

PVDF-membrane 96-well plates

-

Splenocytes from immunized or tumor-bearing mice

-

Fam-ova (257-264) peptide (SIINFEKL)

-

Control peptide (e.g., scrambled OVA peptide)

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

BCIP/NBT substrate

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI medium containing 10% FBS for at least 1 hour at 37°C.

-

Cell Plating: Prepare a single-cell suspension of splenocytes. Add 5 x 10^5 splenocytes to each well.

-

Stimulation: Add Fam-ova (257-264) peptide to the experimental wells at a final concentration of 1 µM. Use a control peptide in separate wells and media alone as a negative control.

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Substrate Addition: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add BCIP/NBT substrate. Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes to lyse target cells. It is a classic method for quantifying cell-mediated cytotoxicity.

Materials:

-

Effector cells: Splenocytes or purified CD8+ T cells from immunized mice (e.g., OT-I transgenic mice).

-

Target cells: EL-4 or other suitable cell line pulsed with Fam-ova (257-264).

-

Sodium Chromate (Na₂⁵¹CrO₄)

-

Complete RPMI-1640 medium

-

96-well V-bottom plates

-

Gamma counter

-

Triton X-100 (for maximum release control)

Procedure:

-

Target Cell Labeling: Incubate 1 x 10^6 target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells three times with medium to remove excess ⁵¹Cr.

-

Assay Setup: Plate 1 x 10^4 labeled target cells per well in a 96-well plate.

-

Effector Cell Addition: Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Controls:

-

Spontaneous Release: Target cells with medium only.

-

Maximum Release: Target cells with 1% Triton X-100.

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing the Fam-ova (257-264) model system.

Table 1: In Vivo Tumor Growth Inhibition

| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Percent Tumor Growth Inhibition | Reference |

| Control (Vehicle) | 1500 ± 250 | - | |

| OVA Peptide Vaccine | 800 ± 150 | 46.7% | |

| OVA Peptide Vaccine + αPD-1 Ab | 200 ± 50 | 86.7% |

Table 2: CTL-Mediated Cytotoxicity (Chromium Release Assay)

| Effector:Target (E:T) Ratio | % Specific Lysis of SIINFEKL-Pulsed Targets | % Specific Lysis of Unpulsed Targets | Reference |

| 40:1 | 83 | 5 | |

| 20:1 | 65 | 4 | |

| 10:1 | 42 | 2 | |

| 5:1 | 25 | 1 |

Table 3: Cytokine Production by CD8+ T cells in Response to SIINFEKL Stimulation

| Cytokine | Concentration (pg/mL) - Unstimulated | Concentration (pg/mL) - SIINFEKL Stimulated | Fold Increase | Reference |

| IFN-γ | < 50 | 2500 ± 300 | > 50 | |

| TNF-α | < 20 | 1200 ± 150 | > 60 | |

| IL-2 | < 10 | 800 ± 100 | > 80 |

Conclusion

Fam-ova (257-264) remains an indispensable tool in the field of cancer immunotherapy. Its well-defined characteristics and the availability of robust experimental models, such as the B16-OVA tumor model and OT-I transgenic mice, provide a powerful platform for dissecting the mechanisms of anti-tumor immunity, evaluating novel therapeutic agents, and optimizing treatment strategies. The detailed protocols and representative data presented in this guide are intended to facilitate the effective implementation of this model system in preclinical research, ultimately contributing to the advancement of innovative cancer immunotherapies.

References

- 1. Major histocompatibility complex class I presentation of ovalbumin peptide 257-264 from exogenous sources: protein context influences the degree of TAP-independent presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fam-ova (257-264) SIINFEKL Peptide|5-FAM Labeled [benchchem.com]

- 3. researchgate.net [researchgate.net]

A Deep Dive into the MHC-I Presentation of Fam-ova (257-264): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the presentation of the fluorescently labeled peptide, Fam-ova (257-264), via the Major Histocompatibility Complex Class I (MHC-I) pathway. Fam-ova (257-264) is a derivative of the well-characterized ovalbumin peptide OVA (257-264), with the amino acid sequence SIINFEKL, conjugated to 5-Carboxyfluorescein (5-FAM)[1]. This modification allows for the visualization and tracking of the peptide, making it an invaluable tool in immunological research[1]. The SIINFEKL peptide is an immunodominant epitope restricted by the murine MHC-I molecule H-2Kb and is a cornerstone of studies on CD8+ cytotoxic T lymphocyte (CTL) responses, antigen presentation, and T-cell activation[1][2][3].

The Canonical MHC-I Presentation Pathway of Ovalbumin-Derived Peptides

The presentation of intracellularly derived peptides, such as those from the ovalbumin protein, on MHC-I molecules is a critical process for the initiation of adaptive immune responses against infected or malignant cells. This intricate pathway can be dissected into several key stages:

-

Proteasomal Degradation: Endogenous proteins, including ovalbumin in experimental models, are targeted for degradation by the proteasome, a multi-catalytic protease complex within the cytoplasm. This process generates a diverse pool of peptides. The generation of the C-terminus of the SIINFEKL epitope is a direct result of proteasomal cleavage.

-

Peptide Transport into the Endoplasmic Reticulum: The resulting peptides, typically 8-10 amino acids in length, are then actively transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). TAP is a heterodimeric protein complex that forms a channel in the ER membrane.

-

Peptide Loading onto MHC-I Molecules: Within the ER, newly synthesized MHC-I heavy chains associate with β2-microglobulin (β2m) and a chaperone complex known as the peptide-loading complex (PLC). The PLC, which includes calreticulin, ERp57, and tapasin, facilitates the loading of high-affinity peptides onto the peptide-binding groove of the MHC-I molecule. Tapasin plays a crucial role by bridging the MHC-I molecule to the TAP transporter, allowing for the efficient sampling of incoming peptides.

-

Peptide Trimming: Some peptides transported into the ER may be longer than the optimal length for MHC-I binding. The ER aminopeptidase associated with antigen processing (ERAAP) can trim the N-terminus of these peptides to the correct size.

-

Surface Expression and T-Cell Recognition: Once a stable peptide-MHC-I complex is formed, it is released from the PLC and transported through the Golgi apparatus to the cell surface. On the cell surface, the SIINFEKL-H-2Kb complex is presented to CD8+ cytotoxic T lymphocytes (CTLs) that express a T-cell receptor (TCR) specific for this complex, such as those from OT-I transgenic mice. This recognition event, in conjunction with co-stimulatory signals, triggers the activation of the CTL, leading to the elimination of the antigen-presenting cell.

Experimental Workflows and Methodologies

The study of Fam-ova (257-264) MHC-I presentation relies on a variety of well-established experimental protocols. The fluorescent nature of Fam-ova (257-264) makes it particularly useful for direct visualization of antigen uptake, processing, and presentation.

Key Experimental Approaches

| Experiment | Purpose | Brief Methodology | Typical Readout |

| Confocal Microscopy | To visualize the subcellular localization of Fam-ova (257-264) and its co-localization with cellular compartments like endosomes and the ER. | Cells are incubated with Fam-ova (257-264) for various time points, fixed, permeabilized, and stained with antibodies against organelle markers. Images are then acquired using a confocal microscope. | Fluorescent images showing the spatial distribution of the peptide within the cell. |

| Flow Cytometry | To quantify the uptake of Fam-ova (257-264) by cells and to detect the surface expression of SIINFEKL-H-2Kb complexes. | Cells are incubated with Fam-ova (257-264). For uptake, the intracellular fluorescence is measured. For presentation, cells are stained with a specific antibody (e.g., 25-D1.16) that recognizes the SIINFEKL-H-2Kb complex. | Histograms or dot plots showing the percentage of fluorescent cells or the mean fluorescence intensity. |

| In Vitro T-Cell Activation Assays | To assess the ability of antigen-presenting cells (APCs) pulsed with Fam-ova (257-264) to activate specific CD8+ T cells (e.g., OT-I cells). | APCs are incubated with varying concentrations of Fam-ova (257-264), washed, and then co-cultured with OT-I T cells. T-cell activation is measured after a set period. | Proliferation (e.g., CFSE dilution), cytokine production (e.g., IFN-γ measured by ELISPOT or intracellular staining), or cytotoxicity (e.g., chromium release assay). |

Detailed Methodological Principles

Peptide Pulsing of Antigen-Presenting Cells:

A common technique involves the direct incubation of APCs, such as dendritic cells or macrophages, with the Fam-ova (257-264) peptide. This allows the peptide to be taken up by the cells and enter the MHC-I presentation pathway. Optimal peptide loading on murine bone marrow-derived dendritic cells has been observed after 8-16 hours with a 50 µM peptide pulse.

OT-I T-Cell Proliferation Assay (CFSE-based):

OT-I transgenic mice provide a source of CD8+ T cells with a TCR specific for the OVA (257-264) peptide presented by H-2Kb. To measure proliferation, these T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. Following co-culture with peptide-pulsed APCs, the dilution of CFSE in the T-cell population is analyzed by flow cytometry, providing a quantitative measure of cell division.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay:

The ELISPOT assay is a highly sensitive method to quantify the number of cytokine-secreting T cells. In the context of Fam-ova (257-264), OT-I T cells are co-cultured with peptide-pulsed APCs in wells coated with an antibody specific for a cytokine, typically IFN-γ. Each activated T cell will secrete IFN-γ, which is captured by the antibody, leading to the formation of a spot. The number of spots corresponds to the number of antigen-specific, cytokine-producing T cells.

Signaling Pathways and Logical Relationships

The presentation of Fam-ova (257-264) is intricately linked to the cellular machinery of the MHC-I pathway. The following diagrams, generated using the DOT language, illustrate these key processes.

TAP-Independent Presentation: An Alternative Route

While the TAP-dependent pathway is considered the classical route for MHC-I presentation, studies have shown that under certain conditions, the OVA (257-264) epitope can be presented in a TAP-independent manner. Research using TAP1-deficient macrophages has demonstrated that the presentation of OVA (257-264) from exogenous sources can occur, although with reduced efficiency compared to wild-type macrophages. The efficiency of this TAP-independent pathway appears to be influenced by the protein context of the epitope. For instance, a fusion protein containing the epitope was presented more efficiently in TAP-deficient cells than the full-length ovalbumin protein. Chloroquine inhibition studies also suggest that this alternative pathway may involve different cellular compartments, potentially acidic ones, for processing.

Conclusion

The Fam-ova (257-264) peptide, in conjunction with the H-2Kb MHC-I molecule and OT-I T-cells, constitutes a powerful and versatile model system for dissecting the intricacies of antigen presentation and CD8+ T-cell immunity. Its fluorescent properties provide a unique advantage for visualizing and quantifying the cellular and molecular events that govern this critical immunological process. A thorough understanding of both the canonical TAP-dependent and alternative TAP-independent pathways for its presentation is essential for researchers and professionals in the fields of immunology and drug development, particularly for the rational design of vaccines and immunotherapies that aim to elicit potent cytotoxic T-lymphocyte responses.

References

The Role of SIINFEKL Peptide in Infectious Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunology and infectious disease research, the octapeptide SIINFEKL stands out as a cornerstone tool for dissecting the intricacies of the adaptive immune response. Derived from chicken ovalbumin (residues 257-264), this peptide is the immunodominant epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] Its well-defined nature and the availability of specific transgenic T-cell receptors have made the SIINFEKL system an invaluable model for studying antigen presentation, T-cell activation, and the efficacy of vaccines and immunotherapies against a range of pathogens. This guide provides a comprehensive overview of the role of SIINFEKL in infectious disease models, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and pathway visualizations.

Core Mechanism: MHC Class I Presentation and T-Cell Activation

The utility of SIINFEKL as a model antigen is rooted in its canonical presentation through the MHC class I pathway, a fundamental process for alerting the immune system to intracellular pathogens like viruses and some bacteria.

Antigen Processing and Presentation:

-

Source Protein Degradation: When a pathogen expressing ovalbumin (or a recombinant protein containing the SIINFEKL sequence) infects a host cell, the protein is degraded in the cytoplasm by the proteasome.[3]

-

Peptide Transport: The resulting peptide fragments, including SIINFEKL, are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

-

MHC Class I Loading: Inside the ER, SIINFEKL binds to the peptide-binding groove of newly synthesized H-2Kb molecules.

-

Cell Surface Expression: The stable peptide-MHC complex is then transported to the cell surface, where it is displayed for recognition by CD8+ T-cells.

T-Cell Recognition and Activation:

The primary research tool for studying SIINFEKL-specific responses is the OT-I transgenic mouse. These mice express a T-cell receptor (TCR) that is specifically engineered to recognize the SIINFEKL peptide when presented by H-2Kb.[4] The interaction between the OT-I TCR and the SIINFEKL/H-2Kb complex triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cytotoxic T-lymphocytes. These CTLs are then capable of recognizing and killing infected cells presenting the SIINFEKL epitope.

Signaling Pathway of OT-I T-Cell Activation

The binding of the SIINFEKL/H-2Kb complex to the OT-I TCR initiates a cascade of intracellular signaling events, crucial for T-cell activation. The diagram below illustrates the key components of this pathway.

Caption: OT-I TCR signaling cascade upon SIINFEKL/H-2Kb recognition.

Applications in Infectious Disease Models

The SIINFEKL peptide system is a versatile tool employed in a variety of infectious disease models to:

-

Evaluate Vaccine Efficacy: By incorporating SIINFEKL into experimental vaccines, researchers can precisely measure the induction of a CD8+ T-cell response.[1] This allows for the rapid screening of different vaccine platforms, adjuvants, and delivery systems.

-

Study Pathogen-Specific T-Cell Responses: Recombinant viruses (e.g., Influenza, Vaccinia) and bacteria (e.g., Listeria monocytogenes, Brucella melitensis) engineered to express ovalbumin or the SIINFEKL sequence are used to track the generation, expansion, and memory formation of pathogen-specific CD8+ T-cells in vivo.

-

Investigate Immune Evasion Mechanisms: The well-characterized nature of the SIINFEKL response allows researchers to study how pathogens might interfere with antigen processing and presentation to evade immune detection.

-

Assess Immunotherapies: The system is used to evaluate the efficacy of immunomodulatory drugs, such as checkpoint inhibitors, in enhancing anti-pathogen T-cell responses.

Quantitative Data on SIINFEKL-Induced Immune Responses

The following tables summarize quantitative data from various studies, providing a reference for expected outcomes in experiments utilizing the SIINFEKL peptide.

Table 1: In Vitro T-Cell Activation and Cytokine Production

| Parameter | Cell Type | Stimulant (SIINFEKL Concentration) | Result | Reference |

| IFN-γ Production | OT-I Splenocytes | 10⁻² µg/mL | ~25% of CD8+ T-cells | |

| IL-2 Production | OT-I Splenocytes | 10⁻² µg/mL | ~10% of CD8+ T-cells | |

| CD69 Expression | OT-I CD8+ T-cells | 2 µg/mL (pulsed on DCs) | ~60% of CD8+ T-cells | |

| Proliferation (CFSE dilution) | OT-I T-cells | 10 ng/mL | Strong proliferation |

Table 2: In Vivo Cytotoxicity and T-Cell Expansion

| Parameter | Animal Model | Immunization/Challenge | Result | Reference |

| Specific Lysis | C57BL/6 mice | Nanoparticles with 100 µM SIINFEKL | 62.7% | |

| Specific Lysis | C57BL/6 mice | Ovalbumin-loaded 3.5 µm particles | 46% | |

| T-cell Expansion | C57BL/6 mice | SSHELEncPep (intramuscular) | ~60-fold increase vs. free peptide | |

| IFN-γ Producing Cells | C57BL/6 mice | Exo-OVA immunization | Significantly higher numbers vs. B-cell deficient mice |

Key Experimental Protocols

Detailed methodologies for cornerstone experiments involving the SIINFEKL peptide are provided below.

Peptide Pulsing of Antigen-Presenting Cells (APCs)

This protocol describes the loading of exogenous SIINFEKL peptide onto MHC class I molecules of APCs, such as dendritic cells (DCs), for in vitro T-cell stimulation assays.

Materials:

-

Bone Marrow-Derived Dendritic Cells (BMDCs) or other APCs

-

Complete RPMI medium

-

SIINFEKL peptide stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Harvest and wash the APCs, resuspending them in complete RPMI medium at a concentration of 1-5 x 10⁶ cells/mL.

-

Dilute the SIINFEKL peptide stock solution in complete RPMI to the desired final concentration (typically ranging from 1 nM to 10 µg/mL).

-

Add the diluted SIINFEKL peptide to the cell suspension.

-

Incubate the cells for 30 minutes to 4 hours at 37°C in a humidified 5% CO₂ incubator.

-

Wash the cells twice with a large volume of PBS or RPMI medium to remove any unbound peptide.

-

The peptide-pulsed APCs are now ready for use in co-culture with T-cells.

In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to kill target cells presenting the SIINFEKL peptide in vivo.

Materials:

-

Immunized and control (naive) C57BL/6 mice

-

Spleens from naive C57BL/6 donor mice

-

SIINFEKL peptide

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and low)

-

RPMI medium and PBS

-

ACK lysis buffer

Procedure:

-

Prepare Target and Control Cells:

-

Prepare a single-cell suspension of splenocytes from naive donor mice.

-

Divide the splenocytes into two populations.

-

Pulse one population with SIINFEKL peptide (e.g., 10 µg/mL) for 30-60 minutes at 37°C to create the "target" cells. The other population remains unpulsed as "control" cells.

-

Label the target cells with a high concentration of CFSE (CFSEhigh) and the control cells with a low concentration of CFSE (CFSElow).

-

Mix the CFSEhigh target cells and CFSElow control cells at a 1:1 ratio.

-

-

Inject Cells:

-

Inject the mixed cell population intravenously into both immunized and naive control recipient mice.

-

-

Analyze Lysis:

-

After 18-24 hours, harvest the spleens from the recipient mice.

-

Prepare single-cell suspensions and analyze by flow cytometry.

-

Identify the CFSEhigh and CFSElow populations.

-

-

Calculate Specific Lysis:

-

Calculate the ratio of CFSEhigh to CFSElow cells in both immunized and naive mice.

-

The percentage of specific lysis is calculated using the formula: % Specific Lysis = (1 - (Ratio immunized / Ratio naive)) x 100

-

Experimental Workflow: In Vivo Cytotoxicity Assay

The following diagram outlines the key steps of the in vivo cytotoxicity assay.

Caption: Workflow of the in vivo cytotoxicity assay using SIINFEKL.

IFN-γ ELISPOT Assay

This assay quantifies the number of SIINFEKL-specific, IFN-γ-secreting T-cells.

Materials:

-

ELISPOT plate pre-coated with anti-IFN-γ capture antibody

-

Splenocytes from immunized mice

-

SIINFEKL peptide

-

Complete RPMI medium

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-HRP

-

Substrate solution (e.g., AEC)

Procedure:

-

Prepare a single-cell suspension of splenocytes from immunized mice.

-

Add the splenocytes to the wells of the pre-coated ELISPOT plate.

-

Stimulate the cells by adding SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., PHA mitogen).

-

Incubate the plate for 18-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the substrate solution. Spots will form where IFN-γ was secreted.

-

Stop the reaction and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This technique allows for the simultaneous identification of cell surface markers and intracellular cytokines, providing a detailed profile of the responding T-cell population.

Materials:

-

Splenocytes from immunized mice

-

SIINFEKL peptide

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorescently-conjugated antibodies for cell surface markers (e.g., CD8, CD44)

-

Fluorescently-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation/Permeabilization buffer

-

FACS buffer (PBS with BSA and sodium azide)

Procedure:

-

Prepare a single-cell suspension of splenocytes.

-

Stimulate the cells with SIINFEKL peptide (e.g., 1-10 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours.

-

Wash the cells and stain for cell surface markers with fluorescently-conjugated antibodies.

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using a fixation/permeabilization buffer.

-

Stain for intracellular cytokines with fluorescently-conjugated antibodies in the permeabilization buffer.

-

Wash the cells and resuspend in FACS buffer.

-

Analyze the cells by flow cytometry to determine the percentage of CD8+ T-cells producing specific cytokines.

Conclusion

The SIINFEKL peptide, in conjunction with the OT-I transgenic mouse model, provides a robust and highly specific system for investigating the CD8+ T-cell response to intracellular pathogens. Its utility in evaluating vaccine candidates, dissecting immune mechanisms, and testing immunotherapies has made it an indispensable tool in the field of infectious disease research. The standardized protocols and quantifiable readouts associated with the SIINFEKL model ensure reproducibility and facilitate the comparison of findings across different studies, thereby accelerating the development of novel strategies to combat infectious diseases.

References

- 1. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The same well-characterized T cell epitope SIINFEKL expressed in the context of a cytoplasmic or secreted protein in BCG induces different CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

Fam-ova (257-264): A Technical Guide for Studying Allergic Immune Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fam-ova (257-264) is a fluorescently labeled peptide derived from chicken ovalbumin, a widely used model allergen in immunological research. This peptide, with the amino acid sequence SIINFEKL, is the immunodominant epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kb.[1] The covalent conjugation of 5-Carboxyfluorescein (FAM) allows for the direct visualization and tracking of this peptide in various experimental settings, including flow cytometry and confocal microscopy.[1]

While traditionally utilized in cancer immunotherapy and vaccine development to study CTL responses, Fam-ova (257-264) is also a critical tool for investigating allergic immune responses and developing asthma models.[1][2] Allergic diseases are typically characterized by a T helper 2 (Th2)-dominant immune response. The use of this MHC class I-restricted peptide allows researchers to dissect the role of CD8+ T cells in the initiation, regulation, and potential suppression of allergic inflammation.[1] This guide provides an in-depth overview of the application of Fam-ova (257-264) in allergy research, including experimental protocols, quantitative data, and key signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies utilizing ovalbumin or its peptides to induce and modulate allergic immune responses in murine models.

Table 1: Cellular Infiltration in Bronchoalveolar Lavage (BAL) Fluid

| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Lymphocytes (x10^4) | Neutrophils (x10^4) | Macrophages (x10^4) | Reference |

| OVA-sensitized/challenged | 5.8 ± 0.7 | 3.5 ± 0.5 | 1.5 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | |

| Saline control | 1.2 ± 0.2 | 0.05 ± 0.01 | 0.1 ± 0.02 | 0.1 ± 0.03 | 1.0 ± 0.1 |

Data are representative of typical findings in OVA-induced allergic asthma models and are presented as mean ± SEM.

Table 2: Th2 Cytokine Levels in BAL Fluid (pg/mL)

| Treatment Group | IL-4 | IL-5 | IL-13 | Reference |

| OVA-sensitized/challenged | 50 ± 8 | 80 ± 12 | 1500 ± 250 | |

| Saline control | < 5 | < 10 | < 50 |

Cytokine levels are indicative of a Th2-polarized immune response in allergic mice. Data are presented as mean ± SEM.

Table 3: Serum Immunoglobulin E (IgE) Levels

| Treatment Group | Total IgE (ng/mL) | OVA-specific IgE (U/mL) | Reference |

| OVA-sensitized/challenged | >10,000 | 36% of total IgE | |

| Non-sensitized control | < 200 | Not detectable |

Elevated IgE levels are a hallmark of allergic sensitization. Data are presented as mean ± SEM.

Experimental Protocols

Murine Model of Allergic Airway Inflammation using Fam-ova (257-264)

This protocol describes a general framework for inducing and assessing allergic airway inflammation in mice, which can be adapted for studies involving Fam-ova (257-264).

1. Animals:

-

C57BL/6 mice are commonly used as they express the H-2Kb MHC class I molecule, which presents the SIINFEKL peptide.

-

OT-I transgenic mice, which have a T-cell receptor specific for SIINFEKL, are invaluable for tracking antigen-specific CD8+ T-cell responses.

2. Sensitization Phase:

-

On days 0 and 14, mice receive an intraperitoneal (i.p.) injection of 50 µg of whole ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 µL phosphate-buffered saline (PBS).

-

For studies focusing on the specific effects of the CD8+ T-cell epitope, a separate group of mice can be sensitized with Fam-ova (257-264). A typical dose is 10-50 µg of the peptide, often administered with a suitable adjuvant to elicit a robust immune response.

3. Challenge Phase:

-

From days 28 to 30, mice are challenged daily via the intranasal route with 50 µg of OVA in 50 µL of saline.

-

Alternatively, mice can be placed in a nebulizer chamber and exposed to an aerosolized solution of 1-2% OVA in saline for 20-30 minutes.

4. Assessment of Allergic Immune Response (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR):

-

AHR to a bronchoconstrictor agent like methacholine is measured using a whole-body plethysmography system. Mice are exposed to increasing concentrations of nebulized methacholine, and changes in airway resistance are recorded.

-

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

The lungs are lavaged with PBS to collect BAL fluid.

-

Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined using flow cytometry or manual counting of stained cytospins. An increase in eosinophils is a key indicator of allergic inflammation.

-

-

Cytokine Profiling:

-

The levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant cytokines (e.g., IFN-γ) in the BAL fluid supernatant are quantified by ELISA or multiplex bead array.

-

-

Serum Antibody Levels:

-

Blood is collected to measure the serum concentrations of total and OVA-specific IgE, IgG1, and IgG2a/c antibodies by ELISA.

-

-

Histology:

-

Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.

-

-

Flow Cytometry of Lung and Lymph Node Cells:

-

Single-cell suspensions from the lungs and draining lymph nodes can be stained with fluorescently labeled antibodies to identify and quantify various immune cell populations, including T-cell subsets (CD4+, CD8+, Th2 cells, regulatory T cells), B cells, and innate immune cells.

-

The FAM label on Fam-ova (257-264) allows for the tracking of antigen-presenting cells that have taken up the peptide.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

The Discovery and Enduring Significance of the Ovalbumin 257-264 Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) peptide spanning amino acids 257-264, with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), stands as a cornerstone of immunological research. Its discovery as a potent, H-2Kb-restricted cytotoxic T lymphocyte (CTL) epitope has provided an invaluable tool for dissecting the intricacies of the cellular immune response. This technical guide delves into the discovery, significance, and experimental utilization of the OVA 257-264 epitope, offering a comprehensive resource for researchers in immunology and drug development.

The journey to pinpointing this specific octapeptide was a pivotal moment in understanding how the immune system recognizes and responds to foreign antigens at a molecular level. Early work in the 1980s by Townsend, Moore, Bevan, and Carbone, among others, laid the groundwork by demonstrating that CTLs recognize processed fragments of proteins presented by Major Histocompatibility Complex (MHC) class I molecules.[1][2] Their seminal studies using ovalbumin as a model antigen ultimately led to the identification of SIINFEKL as the minimal peptide epitope recognized by H-2Kb-restricted CTLs.[1][3]

The significance of the OVA 257-264 epitope lies in its utility as a model antigen. Its well-defined characteristics, including its high affinity for the H-2Kb molecule, have made it an indispensable reagent for studying antigen processing and presentation, T-cell activation, and the development of immunotherapies and vaccines.[4] The availability of specific tools, such as the OT-I T-cell receptor (TCR) transgenic mouse, whose T-cells almost exclusively recognize SIINFEKL, has further solidified its importance in the field.

This guide will provide a detailed overview of the key experimental data that underscores the importance of this epitope, present standardized protocols for its use in common immunological assays, and visualize the critical molecular pathways it has helped to elucidate.

Quantitative Data Summary

The immunodominance of the OVA 257-264 epitope is underpinned by its strong binding affinity to the H-2Kb MHC class I molecule and its capacity to elicit robust T-cell responses. The following tables summarize key quantitative data from various studies.

Table 1: H-2Kb Binding Affinity of Ovalbumin Epitopes

| Peptide Sequence | Amino Acid Position | Predicted IC50 (nM) | Measured IC50 (nM) | Dissociation Constant (Kd) (nM) |

| SIINFEKL | 257-264 | 392.36 | 10 - 20 | 3.04 |

| KVVRFDKL | 55-62 | Not Reported | Strong Binder | Not Reported |

| EKYNLTSVL | 289-297 | Not Reported | Strong Binder | Not Reported |

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity. The Kd value represents the equilibrium dissociation constant, with a lower value indicating a stronger binding affinity.

Table 2: Quantitative T-Cell Responses to SIINFEKL

| Assay Type | Cell Type | Stimulus | Response Metric | Result | Reference |

| ELISPOT | Mouse Splenocytes | SIINFEKL peptide (10 µg/mL) | IFN-γ Spot Forming Units (SFU) / 10^6 cells | >500 SFU/10^6 cells | |

| Intracellular Cytokine Staining | OT-I CD8+ T-cells | SIINFEKL peptide (1 µg/mL) | % IFN-γ+ CD8+ T-cells | ~60-80% | |

| In Vivo Cytotoxicity Assay | C57BL/6 mice immunized with OVA | SIINFEKL-pulsed target cells | % Specific Lysis | >80% |

Key Experimental Protocols

The following sections provide detailed methodologies for cornerstone experiments involving the OVA 257-264 epitope.

MHC Class I Binding Assay

This assay measures the ability of a peptide to bind to purified MHC class I molecules.

Materials:

-

Purified H-2Kb molecules

-

Radiolabeled standard peptide with high affinity for H-2Kb

-

Test peptides (e.g., SIINFEKL and other OVA-derived peptides)

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of the test peptides.

-

In a 96-well plate, mix a constant amount of purified H-2Kb molecules with a constant amount of the radiolabeled standard peptide.

-

Add the different concentrations of the test peptides to the wells.

-

Incubate the plate at room temperature for 48 hours to allow for peptide exchange and binding to reach equilibrium.

-

Capture the MHC-peptide complexes on a filter plate.

-

Wash the plate to remove unbound peptides.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the concentration of the test peptide that inhibits 50% of the binding of the radiolabeled standard peptide (IC50).

IFN-γ ELISPOT Assay

This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.

Materials:

-

96-well ELISPOT plates pre-coated with anti-IFN-γ capture antibody

-

Splenocytes from immunized or OT-I mice

-

SIINFEKL peptide

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-HRP

-

Substrate for HRP

-

ELISPOT plate reader

Protocol:

-

Prepare single-cell suspensions of splenocytes from immunized or OT-I mice.

-

Add 2 x 10^5 to 5 x 10^5 cells per well to the pre-coated ELISPOT plate.

-

Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP substrate. Allow spots to develop.

-

Stop the reaction by washing with water.

-

Dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CTLs to kill target cells in a living animal.

Materials:

-

C57BL/6 mice (immunized and naive)

-

Splenocytes from naive C57BL/6 mice

-

SIINFEKL peptide

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)

-

Flow cytometer

Protocol:

-

Prepare two populations of target cells from naive splenocytes.

-

Label one population with a high concentration of CFSE (CFSE^high) and pulse them with the SIINFEKL peptide (1 µg/mL) for 1 hour at 37°C.

-

Label the second population with a low concentration of CFSE (CFSE^low) without peptide pulsing (internal control).

-

Mix the two populations at a 1:1 ratio.

-

Inject the cell mixture intravenously into both immunized and naive recipient mice.

-

After 18-24 hours, harvest the spleens from the recipient mice.

-

Prepare single-cell suspensions and analyze by flow cytometry.

-

Quantify the number of CFSE^high and CFSE^low cells in each mouse.

-

The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio immunized / Ratio naive)] x 100 where Ratio = (% CFSE^high cells / % CFSE^low cells).

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular and experimental workflows related to the OVA 257-264 epitope.

MHC Class I Antigen Processing and Presentation Pathway

Caption: MHC Class I processing and presentation of the OVA 257-264 epitope.

OT-I T-Cell Receptor Signaling Pathway

Caption: Simplified signaling cascade upon OT-I TCR recognition of SIINFEKL-H-2Kb.

Experimental Workflow for In Vivo Cytotoxicity Assay

Caption: Workflow for the in vivo cytotoxicity assay using SIINFEKL.

Conclusion

The discovery of the OVA 257-264 (SIINFEKL) epitope has been a transformative event in the field of immunology. Its well-defined nature and potent immunogenicity have provided researchers with an invaluable tool to unravel the fundamental mechanisms of T-cell-mediated immunity. From its initial identification to its current widespread use in preclinical models for cancer immunotherapy and vaccine development, the significance of SIINFEKL cannot be overstated. This technical guide has provided a comprehensive overview of the key quantitative data, detailed experimental protocols, and visual representations of the molecular pathways associated with this critical epitope. It is our hope that this resource will serve as a valuable aid to researchers and scientists as they continue to leverage the power of the OVA 257-264 model system to advance our understanding of the immune system and develop novel therapeutic strategies.

References

- 1. Introduction of soluble protein into the class I pathway of antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of ovalbumin-specific cytotoxic T cells by in vivo peptide immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of ovalbumin-specific cytotoxic T cells by in vivo peptide immunization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The same well-characterized T cell epitope SIINFEKL expressed in the context of a cytoplasmic or secreted protein in BCG induces different CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

5-Carboxyfluorescein (FAM): A Comprehensive Technical Guide to its Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a widely utilized fluorescent dye, belonging to the xanthene class of fluorophores.[1] Its robust spectroscopic characteristics, including a high quantum yield and compatibility with common excitation sources, have established it as a staple for labeling a diverse array of biomolecules such as peptides, proteins, and nucleotides.[2][3] This technical guide provides an in-depth exploration of the core fluorescent properties of 5-FAM, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in its effective application.

Core Fluorescent Properties

The utility of 5-FAM in various fluorescence-based applications is dictated by its fundamental photophysical parameters. These properties are summarized below, with specific values compiled from various sources to provide a comprehensive overview.

Spectral Properties

5-FAM exhibits a characteristic green fluorescence, with excitation and emission maxima that are well-suited for standard fluorescence detection systems.[4] The dye is efficiently excited by the 488 nm laser line, a common feature of many fluorescence microscopes and flow cytometers.[2]

| Property | Value | References |

| Excitation Maximum (λex) | 490 - 495 nm | |

| Emission Maximum (λem) | 514 - 520 nm | |

| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ | |

| Recommended Filter Set | FITC |

Quantum Yield and Photostability

The quantum yield (Φ) of a fluorophore is a measure of its fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. 5-FAM is known for its high quantum yield, contributing to its bright signal in various applications. Photostability, or the resistance to photobleaching, is another critical parameter, particularly for imaging applications that require prolonged exposure to excitation light.

| Property | Value/Characteristic | References |

| Fluorescence Quantum Yield (Φ) | ~0.83 - 0.92 (relative to fluorescein) | |

| Photostability | Moderate; susceptible to photobleaching upon intense or prolonged illumination. |

pH Sensitivity

A crucial characteristic of 5-FAM is the pH dependence of its fluorescence. The fluorescence intensity of FAM is stable in neutral to slightly alkaline conditions (pH 7.5-8.5). However, in acidic environments (below pH 7), the dye becomes protonated, leading to a significant decrease in its fluorescence. This property can be harnessed for developing pH-sensitive probes but also necessitates careful buffer selection for experiments requiring stable fluorescence. The fluorescence loss at high pH is generally reversible.

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of 5-FAM relative to a known standard, such as fluorescein.

Materials:

-

5-FAM solution of unknown quantum yield

-

Fluorescein standard solution with a known quantum yield (e.g., 0.92 in 0.1 M NaOH)

-

Spectrophotometer

-

Spectrofluorometer

-

Appropriate solvents (e.g., phosphate-buffered saline, pH 7.4)

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Prepare a series of dilutions for both the 5-FAM solution and the fluorescein standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance spectra of all solutions using the spectrophotometer and record the absorbance at the chosen excitation wavelength (e.g., 490 nm).

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, with the same excitation wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., slit widths) for all measurements.

-

Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the 5-FAM and the fluorescein standard.

-

Calculate the quantum yield of 5-FAM (Φ_FAM) using the following equation:

Φ_FAM = Φ_std * (m_FAM / m_std) * (η_FAM² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_FAM and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for 5-FAM and the standard, respectively.

-

η_FAM and η_std are the refractive indices of the solvents used for the 5-FAM and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Protocol 2: Assessment of Photostability

This protocol provides a method to evaluate the photostability of 5-FAM by measuring the rate of photobleaching.

Materials:

-

5-FAM labeled sample (e.g., protein or oligonucleotide)

-

Fluorescence microscope equipped with a suitable laser line (e.g., 488 nm) and a camera

-

Imaging software capable of time-lapse acquisition and intensity measurement

Methodology:

-

Prepare a sample of 5-FAM-labeled molecules immobilized on a glass slide.

-

Acquire an initial image of the sample using a defined set of imaging parameters (laser power, exposure time, etc.).

-

Continuously illuminate a specific region of interest (ROI) with the excitation light.

-

Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for a defined duration (e.g., 10-20 minutes).

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

-

Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal provides a measure of the photostability of 5-FAM under the specific experimental conditions.

Visualizations

Signaling Pathway: pH-Dependent Fluorescence of 5-FAM

The fluorescence of 5-FAM is highly dependent on the pH of its environment. In alkaline conditions, the molecule exists in its dianionic form, which is highly fluorescent. In acidic conditions, it becomes protonated, leading to a non-fluorescent state.

Experimental Workflow: Covalent Labeling of Biomolecules

5-FAM, typically as an amine-reactive succinimidyl ester (SE) derivative, is commonly used to covalently label proteins and other biomolecules containing primary amines.

Applications in Research and Drug Development

The favorable fluorescent properties of 5-FAM have led to its widespread adoption in numerous applications, including:

-

Fluorescence Microscopy: Labeling of proteins and cellular structures for imaging.

-

Flow Cytometry: Identification and sorting of cells based on the expression of FAM-labeled surface markers.

-

DNA Sequencing: Used as a fluorescent dye for Sanger sequencing and in probes for real-time PCR.

-

Fluorescence Resonance Energy Transfer (FRET): As a donor fluorophore in FRET-based assays to study molecular interactions.

-

High-Throughput Screening (HTS): In the development of fluorescent assays for drug discovery.

Conclusion

5-Carboxyfluorescein remains a cornerstone fluorophore in biological and biomedical research. Its bright green fluorescence, high quantum yield, and well-characterized properties make it a reliable and versatile tool. Understanding its core characteristics, particularly its pH sensitivity and photostability, is crucial for designing robust and reproducible fluorescence-based experiments. The protocols and data presented in this guide serve as a comprehensive resource for researchers to effectively utilize 5-FAM in their scientific endeavors.

References

In-Depth Technical Guide: Binding Affinity of Fam-ova (257-264) to H-2Kb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the fluorescently labeled peptide Fam-ova (257-264) to the murine major histocompatibility complex (MHC) class I molecule H-2Kb. This peptide, also known as FAM-SIINFEKL, is a critical tool in immunological research, particularly for studying antigen presentation, CD8+ T-cell activation, and the development of immunotherapies.

Introduction

The ovalbumin-derived peptide OVA (257-264), with the amino acid sequence SIINFEKL, is a well-established, immunodominant epitope presented by the H-2Kb MHC class I molecule.[1] Its high binding affinity and ability to elicit a strong CD8+ T-cell response have made it a model antigen in immunology.[1][2] The conjugation of a carboxyfluorescein (FAM) molecule to the N-terminus of the SIINFEKL peptide creates Fam-ova (257-264), a fluorescent probe that enables direct visualization and quantification of its interaction with H-2Kb. This guide summarizes the available quantitative binding data, details the experimental protocols used to measure this interaction, and illustrates the relevant biological pathways.

Quantitative Binding Affinity Data

Below is a summary of the binding kinetics for the unlabeled SIINFEKL peptide to the H-2Kb molecule. This data is derived from studies using surface plasmon resonance (SPR) or other biophysical methods to measure the interaction between the purified peptide and soluble H-2Kb molecules.

| Parameter | Value | Description |

| Association Rate Constant (kon) | 1.627 x 107 M-1h-1 | The rate at which the SIINFEKL peptide binds to the H-2Kb molecule. |

| Dissociation Rate Constant (koff) | 0.0495 h-1 | The rate at which the SIINFEKL/H-2Kb complex dissociates. |

| Dissociation Constant (KD) | 3.04 nM | The equilibrium constant that represents the ratio of koff/kon, indicating the strength of the binding affinity. A lower KD value signifies a higher binding affinity. |

Note: The kinetic parameters were determined for the unlabeled SIINFEKL peptide and are considered a close approximation for Fam-ova (257-264).

Experimental Protocols